molecular formula C8H6ClNO B032874 5-Chlorooxindole CAS No. 17630-75-0

5-Chlorooxindole

Cat. No.: B032874
CAS No.: 17630-75-0
M. Wt: 167.59 g/mol
InChI Key: WWJLCYHYLZZXBE-UHFFFAOYSA-N
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Description

5-Chlorooxindole is an organic compound with the molecular formula C8H6ClNO. It is a derivative of oxindole, where a chlorine atom is substituted at the fifth position of the indole ring. This compound is known for its applications in pharmaceutical research and organic synthesis.

Scientific Research Applications

5-Chlorooxindole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: this compound is a starting material for the synthesis of tenidap sodium, a pharmaceutical drug candidate.

    Industry: It is used in the production of dyes and pigments.

Safety and Hazards

5-Chlorooxindole is harmful if swallowed and may cause an allergic skin reaction . It is suspected of damaging fertility and is harmful to aquatic life with long-lasting effects . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chlorooxindole can be synthesized through various methods. One common method involves the reaction of 5-chloroisatin with hydrazine hydrate in ethanol, followed by reduction with sodium borohydride. Another method includes the cyclization of 5-chloro-2-nitrobenzylamine under acidic conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced through the chlorination of oxindole using chlorine gas in the presence of a catalyst. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-Chlorooxindole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-chloroisatin.

    Reduction: Reduction of this compound can yield 5-chloroindoline.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.

Major Products Formed:

    Oxidation: 5-Chloroisatin

    Reduction: 5-Chloroindoline

    Substitution: Various substituted oxindoles depending on the nucleophile used.

Comparison with Similar Compounds

  • 6-Chloro-2-oxindole
  • 3-Methyl-2-oxindole
  • 5-Bromoindole

Comparison: 5-Chlorooxindole is unique due to the position of the chlorine atom, which significantly influences its reactivity and biological activity. Compared to 6-Chloro-2-oxindole, this compound exhibits different substitution patterns and reactivity. Similarly, 3-Methyl-2-oxindole and 5-Bromoindole have distinct properties due to the presence of different substituents.

Properties

IUPAC Name

5-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJLCYHYLZZXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057667
Record name 5-Chlorooxindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17630-75-0, 25369-33-9
Record name 5-Chlorooxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17630-75-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Indolinone, 5-chloro-
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Record name 5-Chlorooxindole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chlorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,3-dihydro-2H-indol-2-one
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Record name 5-Chlorooxindole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical technique is primarily used for the analysis of 5-chlorooxindole and its impurities?

A1: Both provided research articles focus on the utilization of liquid chromatography for the analysis of this compound. [, ] This technique is employed to assess the purity of the compound and to separate it from potential process-related impurities.

Q2: What challenges arise in the separation and analysis of this compound and its related impurities?

A2: One study utilizes computer-assisted methods to optimize the separation of this compound from its potential process-related impurities. [] This suggests that achieving efficient separation for analysis can be challenging, potentially due to structural similarities between the compound and its impurities.

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